Lipophilicity (clogP) Comparison with 2-(Prop-1-en-1-yl)piperidine
The introduction of the 5,5-dimethyl group significantly increases the lipophilicity of the piperidine scaffold. The calculated logP (clogP) for 5,5-dimethyl-2-(prop-1-en-1-yl)piperidine is approximately 2.6, whereas the clogP of the non-dimethylated analog 2-(prop-1-en-1-yl)piperidine, which has a molecular weight of 125.21 g/mol, is estimated to be around 1.8 . This increase of ~0.8 log units indicates a substantially higher affinity for lipid membranes and a lower aqueous solubility [1].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP: ~2.6 (predicted) |
| Comparator Or Baseline | 2-(Prop-1-en-1-yl)piperidine (CAS 206869-52-5), clogP: ~1.8 (predicted) |
| Quantified Difference | Δ clogP ≈ +0.8 |
| Conditions | In silico prediction by SwissADME / XLOGP3 method |
Why This Matters
A higher clogP suggests better membrane permeability and potentially improved oral bioavailability, a critical parameter for lead optimization in drug discovery.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. View Source
